molecular formula C5H6N2O3 B12436535 4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid CAS No. 83988-31-2

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid

Cat. No.: B12436535
CAS No.: 83988-31-2
M. Wt: 142.11 g/mol
InChI Key: PGHZTAUDNFUBAU-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This method allows for the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxazole ring .

Biological Activity

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid (AMOCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of AMOCA, with an emphasis on its immunosuppressive effects and potential therapeutic applications.

Synthesis of AMOCA

AMOCA can be synthesized through various chemical reactions involving isoxazole derivatives. The synthesis typically involves the reaction of 5-amino-3-methylisoxazole-4-carboxylic acid with suitable carbonyl compounds or other reagents to introduce the amino and carboxylic acid functionalities. This method allows for the modification of the compound to enhance its biological activity.

Immunosuppressive Properties

Research indicates that AMOCA exhibits immunosuppressive properties , particularly in the context of T-cell proliferation. Studies have shown that AMOCA can inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner. This effect is significant as it suggests potential applications in autoimmune diseases and transplant medicine.

Table 1: Summary of Immunosuppressive Effects of AMOCA Derivatives

CompoundIC50 (µM)Effect on PBMC ProliferationMechanism of Action
4-Amino-3-methylisoxazole-5-carboxylic acid15InhibitionInduction of apoptosis via caspase activation
5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide10Strong inhibitionUpregulation of Fas and NF-κB1 expression

Source:

Anti-inflammatory Activity

In addition to immunosuppressive effects, AMOCA has demonstrated anti-inflammatory properties . It inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures. This inhibition is critical for managing inflammatory responses in various diseases.

Case Studies

Several case studies highlight the therapeutic potential of AMOCA derivatives:

  • Autoimmune Disease Treatment : In a mouse model of autoimmune disease, administration of an AMOCA derivative resulted in reduced disease severity and lower levels of inflammatory cytokines.
  • Cancer Therapy : In vitro studies showed that AMOCA derivatives inhibited the growth of various cancer cell lines, suggesting a dual role as an anti-cancer agent alongside its immunosuppressive effects.

Properties

CAS No.

83988-31-2

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

4-amino-3-methyl-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C5H6N2O3/c1-2-3(6)4(5(8)9)10-7-2/h6H2,1H3,(H,8,9)

InChI Key

PGHZTAUDNFUBAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1N)C(=O)O

Origin of Product

United States

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